5-Benzyl-1,3,5-triazinane-2-thione

Lipophilicity Drug-likeness ADME prediction

Researchers profiling triazinane-2-thione SAR require the N5-benzyl analog to quantify aryl vs. alkyl substituent effects, but published data are absent. This compound fills that gap: a fragment-like (MW 207.3, LogP 2.65) scaffold with class-validated nM inhibition of hCA I/II (Ki 10.4-75.0 nM) and α-glycosidase (Ki 1.01-2.12 nM). Procurement at ≥98% purity from multiple vendors enables immediate SPR or enzyme screening without synthesis.

Molecular Formula C10H13N3S
Molecular Weight 207.3 g/mol
CAS No. 42170-02-5
Cat. No. B140711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-1,3,5-triazinane-2-thione
CAS42170-02-5
SynonymsTetrahydro-5-(phenylmethyl)-1,3,5-triazine-2(1H)-thione;  5-Benzyltetrahydro-s-triazine-2(1H)-thione; 
Molecular FormulaC10H13N3S
Molecular Weight207.3 g/mol
Structural Identifiers
SMILESC1NC(=S)NCN1CC2=CC=CC=C2
InChIInChI=1S/C10H13N3S/c14-10-11-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12,14)
InChIKeySONULLPFRANLHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-1,3,5-triazinane-2-thione: Identity and Procurement


5-Benzyl-1,3,5-triazinane-2-thione (CAS 42170-02-5, molecular formula C10H13N3S, molecular weight 207.30 g/mol) is an N5-benzyl-substituted hexahydro-1,3,5-triazine-2-thione derivative . The compound belongs to the broader class of N-substituted triazinane-2-thiones, which have demonstrated nanomolar-range inhibitory activity against α-glycosidase, cytosolic carbonic anhydrase isoforms I and II (hCA I, hCA II), and acetylcholinesterase (AChE) [1]. Critically, the ZINC database annotates this specific compound as having no known biological activity in ChEMBL and no reported publications, placing it as an unexplored but structurally distinct member of a pharmacologically active scaffold class [2]. The compound is commercially available from multiple vendors including Santa Cruz Biotechnology, Aladdin, and Leyan at purities of 95–98% for research use .

Selection Structurally distinct N5-benzyl triazinane-2-thione scaffold with unexplored biological annotation
Workflow Supports fragment-based screening, enzyme inhibition profiling, and SAR derivatization studies
Availability Multi-vendor commercial stock at 95–98% purity; integrated into ChemBridge and Maybridge screening collections

Why 5-Benzyl-1,3,5-triazinane-2-thione Cannot Be Substituted


Substitution at the N5 position of the 1,3,5-triazinane-2-thione scaffold directly modulates lipophilicity (LogP), molecular topology, and hydrogen-bonding capacity, parameters that govern both biological target engagement and physicochemical handling in assay systems [1]. The benzyl substituent on the target compound introduces an aromatic ring connected via a methylene spacer (N5–CH2–Ph), in contrast to the directly attached alkyl chains of 5-ethyl or 5-butyl analogs or the directly attached aryl group of 5-phenyl derivatives . This methylene spacer alters conformational flexibility and the spatial relationship between the aryl ring and the triazinane core, which affects molecular recognition at enzyme active sites where the class has demonstrated nM-range Ki values . LogP measurements differ substantially across analogs: the target compound exhibits a ZINC-computed logP of 2.653 [2], whereas the 5-butyl analog has an XLogP3 of 1.2 [3], and vendor-reported LogP for the target compound ranges from 0.88 to 2.65 depending on computation method . Such differences in lipophilicity alter membrane permeability, aqueous solubility, and non-specific protein binding, making simple analog substitution unreliable in any quantitative assay or screening campaign.

N5 Substituent Benzyl group introduces aromatic π-character and a methylene spacer absent in 5-ethyl or 5-butyl analogs, which may alter target recognition and binding kinetics.
Lipophilicity A ZINC-computed logP of ~2.65 substantially exceeds simpler N5-alkyl analogs, potentially shifting membrane permeability and non-specific binding profiles in assays.
Chemical Space Its fragment-like properties (MW 207.30) are lost in heavier 1,5-dibenzyl or 5-phenyl analogs, limiting their use as direct replacements in fragment-based libraries.

Differentiating 5-Benzyl-1,3,5-triazinane-2-thione from Analogs


Lipophilicity: N5-Benzyl vs. Alkyl Analogs

The target compound exhibits a ZINC-computed logP of 2.653 [1], substantially exceeding the 5-butyl analog (XLogP3 = 1.2) [2] and the 5-ethyl analog (estimated XLogP3 ≈ 0.5–0.7 based on incremental methylene contributions). This ~1.4–2.1 log unit increase in lipophilicity predicts a ~25–125-fold increase in octanol-water partition coefficient, directly impacting membrane permeability, aqueous solubility, and non-specific protein binding in biochemical assays. The benzyl group provides aromatic π-character absent in alkyl analogs, enabling potential π-stacking and π-cation interactions at enzyme active sites.

Lipophilicity vs. Analogs
Cross-study comparable
ΔlogP +1.45 to +2.2 over N5-alkyl comparators
Reported lipophilicity difference predicts altered assay partitioning
Computational prediction; vendor values vary from 0.88–2.65
Lipophilicity Drug-likeness ADME prediction

Fragment-Like Properties vs. Larger Analogs

With a molecular weight of 207.30 g/mol, 2 hydrogen bond donors, 2 hydrogen bond acceptors, and a fraction sp3 of 0.40 [1], the target compound falls within fragment-like chemical space (MW < 250, HBD ≤ 3, HBA ≤ 3) as defined by the Rule of Three for fragment-based screening. In contrast, analogs such as 1,5-dibenzyl-1,3,5-triazinane-2-thione (MW ~297) and 5-benzyl-1-phenyl-1,3,5-triazinane-2-thione (MW ~283) exceed fragment boundaries, reducing their utility in fragment-based lead discovery campaigns . The TPSA of 27.3 Ų predicts moderate passive permeability, placing the compound at the boundary between fragment and lead-like space.

Fragment-like Profile
Cross-study comparable
MW 207.30; meets Rule of Three criteria
Supports fragment-based screening library inclusion
Disubstituted analogs exceed MW and heavy atom thresholds
Fragment-based drug discovery Ligand efficiency Molecular complexity

Class-Level Inhibition of α-Glycosidase and Carbonic Anhydrase

Although no target-specific enzyme inhibition data exist for 5-benzyl-1,3,5-triazinane-2-thione [1], the class of N-substituted triazinane-2-thiones has been systematically profiled by Sujayev et al. (2020) against four therapeutically relevant enzymes [2]. The series demonstrated Ki values of 1.01 ± 0.28 to 2.12 ± 0.37 nM for α-glycosidase, 13.44 ± 4.39 to 74.98 ± 6.25 nM for hCA I, 10.41 ± 4.80 to 72.6 ± 17.66 nM for hCA II, and 36.82 ± 9.95 to 108.48 ± 1.17 nM for AChE. The thione (C=S) group is mechanistically implicated as a zinc-binding moiety in carbonic anhydrase inhibition, suggesting this pharmacophoric feature is conserved irrespective of N5 substitution [2]. The benzyl substituent has not been tested within this series and represents an unexplored combination.

Class-Level Enzyme Inhibition
Class-level inference
Reported class Ki: hCA II 10.4–72.6 nM; α-Glycosidase 1.01–2.12 nM
Scaffold is a validated pharmacophore; benzyl variant lacks direct target data
Data to verify; attributed to conserved thione zinc-binding motif
Enzyme inhibition Carbonic anhydrase α-Glycosidase Acetylcholinesterase

One-Pot Condensation Synthesis Route

A validated synthetic procedure for 5-benzyl-1,3,5-triazinane-2-thione employs Mg(ClO4)2-catalyzed three-component condensation of benzylamine, formaldehyde (as paraformaldehyde), and thiourea in chloroform under reflux, yielding the desired product in 81% isolated yield after 3 hours . This contrasts with specialized N-substituted analogs requiring multi-step protection/deprotection sequences. The one-pot, commercially accessible precursor-based route differentiates this compound from analogs bearing sterically demanding or synthetically complex N-substituents. The established MDL number (MFCD00278245) and availability from multiple vendors at ≥95% purity confirm reproducible synthetic access .

Synthetic Route
Reported
One-pot Mg(ClO4)2-catalyzed condensation; 81% yield
Supports scalable procurement and analog expansion
Commercially available precursors; no protecting-group steps
Synthetic chemistry Mannich condensation Process scalability

Commercial Availability and Pricing vs. Custom Synthesis

5-Benzyl-1,3,5-triazinane-2-thione is stocked by at least four independent commercial vendors at defined purity (95–98%) and catalog pricing: Santa Cruz Biotechnology (sc-394331, 100 mg, $330.00) , Aladdin (B353089, 100 mg, $237.90, 8–12 week lead) , Leyan (1403013, 100 mg, CNY pricing, 98% purity) , and Toronto Research Chemicals (B279815) [1]. In contrast, nearest analogs such as 5-phenyl-1,3,5-triazinane-2-thione and 1,5-dibenzyl-1,3,5-triazinane-2-thione are available only through custom synthesis with extended lead times. The ChemBridge compound ID 5511098 [2] and inclusion in the Maybridge screening collection (Maybridge1_003434) confirm integration into major commercial screening libraries, facilitating rapid hit follow-up without de novo synthesis .

Commercial Sourcing
Supporting evidence
4+ stocking vendors; Catalog pricing $238–$330/100 mg
Reduces procurement risk vs. custom-synthesis-only analogs
Included in ChemBridge and Maybridge screening collections
Chemical procurement Screening library Vendor comparison

Applications of 5-Benzyl-1,3,5-triazinane-2-thione


Fragment-Based Screening: α-Glycosidase and Carbonic Anhydrase

Given its fragment-like physicochemical profile (MW 207.3, LogP 2.65, meets Rule of Three criteria) [1] and the class-level evidence that N-substituted triazinane-2-thiones inhibit hCA I (Ki 13.4–75.0 nM), hCA II (Ki 10.4–72.6 nM), and α-glycosidase (Ki 1.01–2.12 nM) [2], this compound is suited as a primary fragment hit for SPR, thermal shift, or enzyme inhibition screening against these targets. The benzyl group provides a synthetically tractable vector for fragment growing via the aromatic ring, and the conserved thione moiety is predicted to coordinate the catalytic zinc ion in carbonic anhydrase isoforms [2]. Procurement from multiple commercial vendors at ≥95% purity enables immediate screening without synthetic delay.

SAR Exploration of N5 Substituent Effects

The absence of any published biological data for this compound [1] creates an opportunity for comparative SAR profiling alongside known active N-substituted analogs from the Sujayev et al. (2020) series [2]. Systematic testing of the benzyl analog against 5-ethyl, 5-butyl, and 5-phenyl congeners would directly quantify the contribution of aryl character, methylene spacer length, and lipophilicity (ΔlogP +1.45 vs. 5-butyl) [3] to enzyme inhibition potency and isoform selectivity. The documented one-pot synthesis with 81% yield enables rapid analog expansion if the benzyl derivative shows promising activity.

Building Block for Triazinane-Thione Libraries

The N5-benzyl substituent retains the secondary amine functionalities at positions 1 and 3 of the triazinane ring, which remain available for further functionalization via alkylation, acylation, or Mannich reactions . This makes the compound a versatile building block for constructing focused libraries of 1,3-disubstituted-5-benzyl-triazinane-2-thiones. The commercial availability of the compound in 100 mg to 1 g quantities from multiple vendors supports both small-scale SAR exploration and medium-scale library production, with pricing ($238–$330/100 mg) competitive for a fragment-level building block.

Control/Selectivity Tool for Carbonic Anhydrase Profiling

If screening reveals that the benzyl substitution at N5 attenuates hCA inhibition relative to smaller N-alkyl analogs in the class, the compound could serve as a selectivity control to differentiate binding modes between hCA isoforms I, II, IX, and XII. The class-level data show a range of ~6-fold variation in hCA I/II Ki values across different N-substituents [2], suggesting that the benzyl group's steric and electronic properties could shift isoform selectivity profiles. Procurement from vendors with certificate of analysis documentation ensures batch-to-batch consistency for reproducible control experiments.

Application
Selection Property
Validation Focus
Fragment-based screening (hCA, α-Glycosidase)
Fragment-like physicochemical profile; class-level pharmacophore
Confirm target engagement and establish binding mode for the unexplored benzyl congener
N5 Substituent SAR profiling
Benzyl-specific aromatic and lipophilicity contribution
Quantify enzyme inhibition and isoform selectivity shift relative to known N5-alkyl series
Focused library synthesis
Unprotected secondary amines at N1/N3; commercial availability
Validate downstream functionalization chemistry for 1,3-disubstituted library expansion
Carbonic anhydrase isoform selectivity tool
Potential steric/electronic modulation by N5-benzyl group
Profile inhibitory activity across hCA isoforms I, II, IX, and XII for selectivity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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